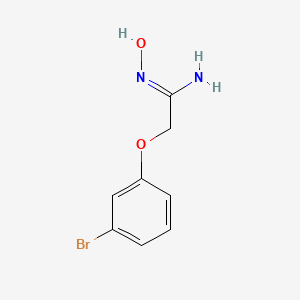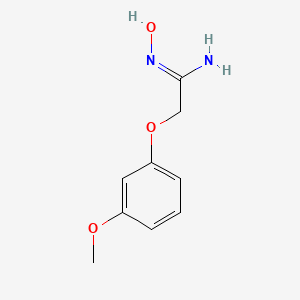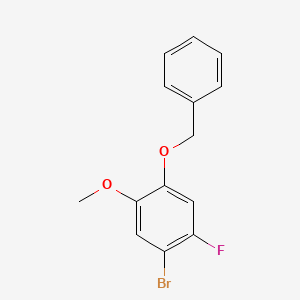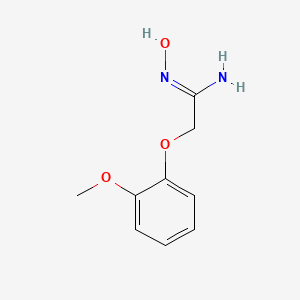![molecular formula C47H56Si B6332790 Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane CAS No. 888227-50-7](/img/structure/B6332790.png)
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane (BTBMIS) is a cyclic silane compound that has gained increasing attention in the scientific community due to its potential applications in a variety of fields. BTBMIS has recently been studied for its use in synthesis, scientific research, and in laboratory experiments.
Mécanisme D'action
The mechanism of action of Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane is not fully understood. However, it is believed to act by forming a complex with the cell membrane, which increases its permeability and allows it to cross the blood-brain barrier. Additionally, Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane has been shown to interact with various proteins and enzymes, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane are not fully understood. However, it has been shown to have a variety of effects on cells and tissues. In particular, Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane has been shown to have an inhibitory effect on the growth of cancer cells, as well as an anti-inflammatory effect. Additionally, Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane has been shown to have an antioxidant effect, which may be beneficial for the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane in laboratory experiments include its ability to form complexes with cell membranes, its high affinity for cell membranes, and its ability to cross the blood-brain barrier. Additionally, Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on cells and tissues.
However, there are also some limitations of using Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane in laboratory experiments. For example, Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane is a highly reactive compound and can be difficult to handle in the laboratory. Additionally, the mechanism of action of Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane is not fully understood, making it difficult to predict its effects in certain experiments.
Orientations Futures
The potential future directions of Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane research include the development of novel materials for use in nanotechnology, the development of drug delivery systems, and the study of its biochemical and physiological effects. Additionally, further research into the mechanism of action of Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane may help to further elucidate its potential applications in the medical and pharmaceutical fields. Finally, further research into the synthesis methods of Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane may help to improve its efficiency and reduce its cost.
Méthodes De Synthèse
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane is synthesized using a two-step process that involves the reaction of a cyclohexylmethyl silane and a 4-tert-butylphenylmethylindene. In the first step, the cyclohexylmethyl silane is reacted with a 4-tert-butylphenylmethylindene in the presence of a base catalyst to form a bis-indenylcyclohexylmethylsilane intermediate. In the second step, the bis-indenylcyclohexylmethylsilane intermediate is then reacted with a 4-tert-butylphenylmethylindene to form the final product, Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane.
Applications De Recherche Scientifique
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of a variety of compounds, such as polymers, organometallic compounds, and pharmaceuticals. Additionally, Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane has been studied for its potential applications in drug delivery systems, as it has been shown to have a high affinity for cell membranes and is able to cross the blood-brain barrier. Furthermore, Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane has been studied for its potential applications in the development of novel materials for use in nanotechnology.
Propriétés
IUPAC Name |
bis[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-cyclohexyl-methylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H56Si/c1-31-29-42-38(33-21-25-35(26-22-33)46(3,4)5)17-13-19-40(42)44(31)48(9,37-15-11-10-12-16-37)45-32(2)30-43-39(18-14-20-41(43)45)34-23-27-36(28-24-34)47(6,7)8/h13-14,17-30,37,44-45H,10-12,15-16H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAYRADGERDOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C1[Si](C)(C3CCCCC3)C4C(=CC5=C(C=CC=C45)C6=CC=C(C=C6)C(C)(C)C)C)C7=CC=C(C=C7)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H56Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B6332732.png)
![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)


![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B6332761.png)



![Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95%](/img/structure/B6332783.png)
